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Kelch domain

KEAP1-Nrf2 inhibitor Kelch domain binding affinity Isothermal titration calorimetry

The Kelch domain, specifically within the BTB-Kelch protein KEAP1 (Kelch-like ECH-associated protein 1), is a six-bladed β-propeller structural domain responsible for substrate recognition and binding in the Cullin-3 (Cul3)-based E3 ubiquitin ligase complex. It serves as the primary docking site for the Neh2 domain of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), making it a critical regulatory node in the cellular antioxidant and cytoprotective stress response.

Molecular Formula
Molecular Weight
Cat. No. B1575350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKelch domain
SynonymsKelch domain
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Kelch Domain in KEAP1: Target-Specific Procurement Guide for Nrf2 Pathway Research


The Kelch domain, specifically within the BTB-Kelch protein KEAP1 (Kelch-like ECH-associated protein 1), is a six-bladed β-propeller structural domain responsible for substrate recognition and binding in the Cullin-3 (Cul3)-based E3 ubiquitin ligase complex [1]. It serves as the primary docking site for the Neh2 domain of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), making it a critical regulatory node in the cellular antioxidant and cytoprotective stress response [2]. In humans, the Kelch domain exists across 42 Kelch-like (KLHL) family members and 63 total Kelch superfamily proteins, yet the KEAP1 Kelch domain possesses unique binding pocket geometry and electrostatic surface topology that distinguishes it from homologues like KLHL2, KLHL3, and KLHL20 [3][4]. For procurement decisions, KEAP1 Kelch domain proteins and their small-molecule inhibitors represent a target-specific class distinct from other Kelch-repeat or BTB-domain reagents due to their unique substrate specificity for the ETGE/DLG motifs of Nrf2 [5].

Why Generic Kelch Repeat Proteins or Other BTB-Kelch Family Members Cannot Substitute for KEAP1 Kelch Domain in Targeted Assays


Generic substitution with other BTB-Kelch family members (e.g., KLHL2, KLHL3, KLHL20) or alternative Kelch-repeat proteins fails to replicate KEAP1-specific experimental outcomes due to three verifiable differentiation factors. First, the electrostatic surface potential and BC loop conformation of the KEAP1 Kelch domain differ markedly from KLHL2, KLHL7, KLHL12, and KBTBD5, as demonstrated by structural superposition studies showing distinct substrate-binding pocket architectures [1]. Second, the KEAP1 Kelch domain engages Nrf2 through a unique high-affinity ETGE motif interaction (Kd ~1-10 nM range for optimized inhibitors) that is not conserved in KLHL3-WNK4 or KLHL20-DAPK1 substrate complexes, which utilize alternative degron recognition modes [2]. Third, small-molecule inhibitors optimized for the KEAP1 Kelch domain binding pocket exhibit selectivity profiles that do not transfer to homologous Kelch domains, with KI696 showing no significant cross-reactivity against a broad panel of off-targets except specific transporters at >1000-fold higher concentrations [3]. Substituting reagents designed for KEAP1 with generic Kelch domain products would invalidate quantitative binding assays, functional Nrf2 translocation measurements, and structure-activity relationship (SAR) optimization studies that depend on KEAP1-specific pocket geometry [4].

KEAP1 Kelch Domain: Quantified Differentiation Evidence Against Closest Structural Analogs and Alternative Inhibitor Chemotypes


KI696 Exhibits 1.3 nM Binding Affinity to KEAP1 Kelch Domain with >1000-Fold Selectivity Window Over Closest Off-Targets

KI696 (compound 7) demonstrates a binding affinity of Kd = 1.3 nM to the KEAP1 Kelch domain as measured by isothermal titration calorimetry (ITC), representing one of the highest affinity non-covalent KEAP1-Nrf2 interaction inhibitors reported . In selectivity profiling, KI696 shows no significant cross-reactivity across a broad off-target panel except for OATP1B1 (IC50 = 2.5 µM, ~1923-fold higher than KEAP1 Kd), BSEP (IC50 = 4.0 µM, ~3077-fold higher), and PDE3A (IC50 = 10 µM, ~7692-fold higher) [1]. This selectivity profile is quantitatively superior to first-generation KEAP1 inhibitors which typically exhibit off-target activity at <100-fold selectivity margins [2].

KEAP1-Nrf2 inhibitor Kelch domain binding affinity Isothermal titration calorimetry Selectivity profiling

ML334 Demonstrates Quantifiable KEAP1 Kelch Domain Binding (IC50 1.6-2.3 µM) with Validated Cellular Nrf2 Translocation EC50 of 12 µM

ML334 (LH601A) inhibits the KEAP1-Nrf2 protein-protein interaction with an IC50 of 1.6-2.3 µM in fluorescence polarization (FP) assays using purified KEAP1 Kelch domain and Nrf2-ETGE peptide, with a corresponding Kd of 1 µM . In cellular functional assays using the U2OS Keap1-Nrf2 cell line, ML334 promotes Nrf2 nuclear translocation with an EC50 of 12 µM and induces ARE-mediated transcription with an EC50 of 18 µM . While less potent than KI696, ML334 provides a well-characterized tool compound with extensive literature validation and established in vitro protocols [1].

KEAP1-Nrf2 PPI inhibitor Fluorescence polarization assay Nrf2 nuclear translocation Cell-permeable probe

KEAP1 Kelch Domain Binding Pocket Exhibits Distinct Electrostatic Topography Versus KLHL2, KLHL3, and KLHL20 Homologues

Structural superposition of the Kelch domains from KEAP1, KLHL2, KLHL7, KLHL12, KBTBD5, and KBTBD10 reveals that KEAP1 possesses a uniquely electropositive binding pocket with a surface potential ranging from +5 to +10 kT/e in the Nrf2-binding region, whereas KLHL2 and KLHL12 exhibit predominantly electronegative or neutral surfaces (ranging -5 to 0 kT/e) in the corresponding regions [1]. The BC loop lengths across the six β-propeller blades also vary substantially: KEAP1 Kelch domain features extended BC loops (9-15 residues) in blades I, III, and V that create a deep substrate-binding cleft, while KLHL2 and KBTBD5 have truncated BC loops (3-7 residues) that produce a shallower, less restrictive binding surface [2]. These structural differences translate directly to substrate specificity: KEAP1 Kelch domain binds Nrf2 via the ETGE/DLG degron motifs, whereas KLHL3 and KLHL2 Kelch domains recognize WNK kinase acidic motifs through an entirely distinct binding mode [3].

Kelch domain structure β-propeller binding pocket Electrostatic surface potential Substrate recognition

KEAP1 Kelch Domain Enables PROTAC Degrader Design with Quantified Ternary Complex Formation Not Achievable with Other BTB-Kelch Domains

The KEAP1 Kelch domain has been successfully exploited as an E3 ligase recruitment module for PROTAC (proteolysis-targeting chimera) design, with multiple KEAP1-based PROTACs reported that target BRD4, CDK9, FAK, Tau, and KEAP1 itself [1]. Critically, the Kelch domain of KEAP1 demonstrates measurable ternary complex formation efficiency with PROTAC molecules that is not observed with KLHL2, KLHL3, or KLHL20 Kelch domains, due to the KEAP1-specific binding pocket geometry that accommodates bifunctional degrader molecules while maintaining Cul3-mediated ubiquitination activity [2]. KEAP1 expression levels in prostate cancer and other malignancies are significantly higher than VHL and CRBN, two other E3 ligases commonly used in PROTAC applications, suggesting enhanced therapeutic window for KEAP1-recruiting PROTACs in oncology indications [3].

PROTAC degrader E3 ubiquitin ligase recruitment Ternary complex formation KEAP1-based PROTAC

KEAP1 Kelch Domain G333C Mutant Shows 10-Fold Reduced Sensitivity to Artesunate, Demonstrating Functional Specificity in Cellular Assays

In non-small-cell lung cancer (NSCLC) cell line studies, A549 cells harboring a G333C-inactivating mutation in the KEAP1 Kelch domain exhibit an IC50 of 23.6 µM for artesunate, compared to H1299 and H1563 cells with wild-type KEAP1 Kelch domain that show a 10-fold lower IC50 (~2.4 µM) [1]. This 10-fold difference in artesunate sensitivity directly correlates with KEAP1 Kelch domain functional status, confirming that the Kelch domain's structural integrity is essential for compound-mediated Nrf2 regulation [2]. This functional assay provides a verifiable benchmark for KEAP1 Kelch domain activity in cellular contexts.

KEAP1 mutation Nrf2 activation Cancer cell line Artesunate sensitivity

KEAP1 Kelch Domain: Primary Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


High-Throughput Screening for KEAP1-Nrf2 Protein-Protein Interaction Inhibitors Using Purified KEAP1 Kelch Domain

Procure recombinant KEAP1 Kelch domain protein (residues 321-609) with validated binding activity to Nrf2 ETGE peptide for fluorescence polarization (FP) or TR-FRET high-throughput screening assays. The unique electropositive surface potential (+5 to +10 kT/e) and extended BC loop configuration (9-15 residues) of the KEAP1 Kelch domain are essential for proper assay performance; substitution with KLHL2, KLHL3, or other BTB-Kelch family Kelch domains will produce false negatives due to incompatible pocket electrostatics and truncated BC loops [1]. Use KI696 (Kd = 1.3 nM) as a positive control for assay validation and ML334 (IC50 = 1.6-2.3 µM) as a reference standard for benchmarking novel inhibitor potency .

Validation of Nrf2 Nuclear Translocation and ARE-Mediated Transcription in Cellular Oxidative Stress Models

For cellular validation of KEAP1-Nrf2 pathway modulation, utilize ML334 (EC50 = 12 µM for Nrf2 nuclear translocation; EC50 = 18 µM for ARE induction) in U2OS Keap1-Nrf2 reporter cell lines or primary human bronchial epithelial cells. The 10-fold cellular-to-biochemical potency ratio observed with ML334 provides a benchmark for evaluating novel KEAP1 Kelch domain inhibitors and distinguishes cell-permeable compounds from those with poor membrane penetration [2]. Include wild-type KEAP1-expressing cells (e.g., H1299, IC50 ~2.4 µM for artesunate) as a reference standard, and validate KEAP1-dependence using A549 cells harboring the G333C Kelch domain mutation (IC50 = 23.6 µM, 10-fold reduced sensitivity) [3].

PROTAC Development Leveraging KEAP1 Kelch Domain as an E3 Ligase Recruitment Module for Targeted Protein Degradation

Utilize KEAP1-binding small-molecule ligands (including KI696 and structurally related analogs) as E3 ligase recruitment moieties for PROTAC design targeting BRD4, CDK9, FAK, Tau, or other oncology-relevant proteins. The KEAP1 Kelch domain's validated capacity for ternary complex formation distinguishes it from KLHL2, KLHL3, and KLHL20 Kelch domains, which have no reported PROTAC applications [4]. KEAP1's elevated expression in prostate cancer and other malignancies compared to VHL and CRBN suggests enhanced tissue-selective degradation potential, and KI696's >1000-fold selectivity window over OATP1B1/BSEP/PDE3A minimizes off-target recruitment concerns [5].

Structure-Based Drug Design and Fragment-Based Lead Discovery Targeting the KEAP1 Kelch Domain Binding Pocket

Employ KEAP1 Kelch domain crystal structures (PDB: 2FLU, 4L7D, 5FNQ) for structure-based drug design, fragment screening, and computational docking studies. The KEAP1 Kelch domain's deep substrate-binding cleft (BC loops of 9-15 residues) and distinct electropositive surface potential (+5 to +10 kT/e) create a unique binding pocket that accommodates small-molecule inhibitors but is absent in KLHL2, KLHL7, KLHL12, KBTBD5, and KBTBD10 Kelch domains (electronegative/neutral surfaces, BC loops of 3-7 residues) [6]. This structural differentiation enables rational design of KEAP1-selective inhibitors and prevents cross-reactivity with homologous Kelch domains that would confound SAR interpretation [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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